molecular formula C9H11N3O B12102265 2-Amino-6-(2-aminoethoxy)benzonitrile

2-Amino-6-(2-aminoethoxy)benzonitrile

Cat. No.: B12102265
M. Wt: 177.20 g/mol
InChI Key: FFZZCWAPBRSJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(2-aminoethoxy)benzonitrile: is a chemical compound with the following structural formula:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}C9​H10​N2​O

It bears both an amino group and an ethoxy group, making it an interesting intermediate for various synthetic applications. The ortho-position of the amino and nitrile groups in this compound provides opportunities for synthesizing related compounds, such as quinazolines .

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare 2-Amino-6-(2-aminoethoxy)benzonitrile. One common method involves the reaction of 2-aminobenzonitrile with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for bulk production. Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 2-Amino-6-(2-aminoethoxy)benzonitrile can undergo various chemical reactions:

    Oxidation: It can be oxidized using suitable oxidants.

    Reduction: Reduction reactions can modify the amino or nitrile groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group.

    Other Transformations: Depending on reaction conditions, it may participate in other reactions.

Common Reagents and Conditions::

    Ethyl Bromide/Iodide: Used for the nucleophilic substitution reaction.

    Oxidants/Reductants: Depending on the desired modification.

    Base: Required for the initial substitution step.

Major Products:: The primary product is this compound itself. further derivatization can yield related compounds.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential drug development.

Biology and Medicine::

    Biological Studies: Used as a probe or precursor in biological research.

    Pharmacology: Investigated for pharmacological effects.

Industry::

    Fine Chemicals: Used in specialty chemical manufacturing.

Mechanism of Action

The exact mechanism by which 2-Amino-6-(2-aminoethoxy)benzonitrile exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While 2-Amino-6-(2-aminoethoxy)benzonitrile is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-6-(2-aminoethoxy)benzonitrile

InChI

InChI=1S/C9H11N3O/c10-4-5-13-9-3-1-2-8(12)7(9)6-11/h1-3H,4-5,10,12H2

InChI Key

FFZZCWAPBRSJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCN)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.